blood group B trisaccharide

Catalog No.
S15667374
CAS No.
M.F
C18H32O15
M. Wt
488.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
blood group B trisaccharide

Product Name

blood group B trisaccharide

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16+,17-,18+/m0/s1

InChI Key

XNBZPOHDTUWNMW-VAVSLJLZSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O

Alpha-L-Fuc-(1->2)-[alpha-D-Gal-(1->3)]-beta-D-Gal is a branched trisaccharide consisting of beta-D-galactose having an alpha-L-fucosyl residue at the 2-position and an alpha-D-galactosyl residue at the 3-position. It has a role as an epitope.

Blood group B trisaccharide is a specific oligosaccharide that plays a crucial role in determining the blood type of individuals. It is composed of three monosaccharide units: one galactose, one fucose, and another galactose. The chemical formula for blood group B trisaccharide is C18H32O15, and its molecular weight is 488.44 g/mol . This compound is characterized by its unique structure, which includes the presence of fucose linked to galactose, distinguishing it from other blood group antigens.

Typical of carbohydrates, including:

  • Hydrolysis: Under acidic or enzymatic conditions, blood group B trisaccharide can be hydrolyzed into its constituent monosaccharides.
  • Acylation: The hydroxyl groups present in the sugar units can react with acylating agents to form esters.
  • Oxidation: The aldehyde or hydroxyl groups can be oxidized to form carboxylic acids or lactones.

These reactions are essential for understanding its reactivity and potential modifications for various applications .

Blood group B trisaccharide exhibits significant biological activities, primarily related to immune response and cell recognition. It is recognized by specific lectins and antibodies that can interact with the trisaccharide structure. This interaction is crucial in blood transfusion compatibility and organ transplantation, as mismatches can lead to severe immune reactions. Furthermore, it has been implicated in various biological processes such as cell adhesion and signaling pathways .

The synthesis of blood group B trisaccharide can be achieved through several methods:

  • Chemical Synthesis: This involves stepwise glycosylation reactions using activated sugar donors and acceptors under controlled conditions.
  • Enzymatic Synthesis: Specific glycosyltransferases can be employed to catalyze the formation of the glycosidic bonds between monosaccharides.
  • Natural Extraction: Blood group B trisaccharide can also be isolated from biological sources where it naturally occurs, although this method may be less efficient compared to synthetic approaches .

Blood group B trisaccharide has several applications across various fields:

  • Medical Diagnostics: It is used in blood typing assays to determine compatibility for transfusions.
  • Vaccine Development: Its structural features are studied for designing vaccines that target specific pathogens.
  • Research: In immunology and glycobiology, it serves as a tool for studying carbohydrate-protein interactions and lectin specificity .

Interaction studies involving blood group B trisaccharide focus on its binding affinity with lectins and antibodies. These studies reveal how variations in the structure affect biological recognition and immune responses. Techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays are commonly employed to quantify these interactions. Understanding these dynamics is crucial for developing therapeutics targeting specific glycan structures .

Blood group B trisaccharide can be compared with other blood group-related oligosaccharides, particularly those associated with blood groups A and O. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Blood Group A TrisaccharideContains N-acetylgalactosamine instead of fucoseRecognized by anti-A antibodies
Blood Group O TrisaccharideLacks terminal sugar residues present in A and BUniversal donor type due to absence of antigens
Lewis Antigen TrisaccharidesContains fucose but differs in linkage patternsInvolved in cell signaling and cancer metastasis

Blood group B trisaccharide's uniqueness lies in its specific fucosylation pattern and its role in defining the B blood type, distinguishing it from other related oligosaccharides .

XLogP3

-5.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

488.17412031 g/mol

Monoisotopic Mass

488.17412031 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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